molecular formula C20H17N5OS B3449280 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

Cat. No.: B3449280
M. Wt: 375.4 g/mol
InChI Key: HCCZQLBFQDLEFM-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with benzothiazole and methylphenyl groups, making it a candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by its reaction with a pyrimidine precursor under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. In the context of cancer research, it acts as a CDK2 inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also act as CDK2 inhibitors and share structural similarities with the pyrimidine core.

    Benzothiazole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.

Uniqueness

What sets 2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dual role as a pyrimidine and benzothiazole derivative makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c1-12-7-9-14(10-8-12)23-18(26)15-11-21-19(22-13(15)2)25-20-24-16-5-3-4-6-17(16)27-20/h3-11H,1-2H3,(H,23,26)(H,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCZQLBFQDLEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2C)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide
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2-(1,3-benzothiazol-2-ylamino)-4-methyl-N-(4-methylphenyl)pyrimidine-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.